胆固醇-4-13C

描述

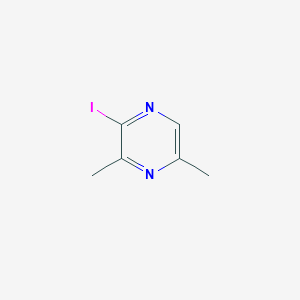

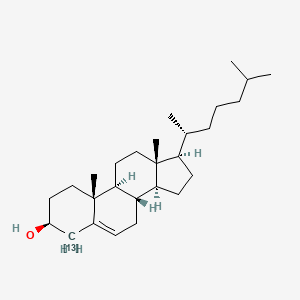

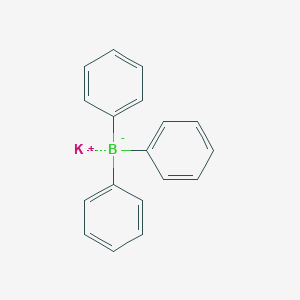

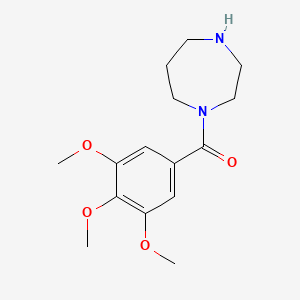

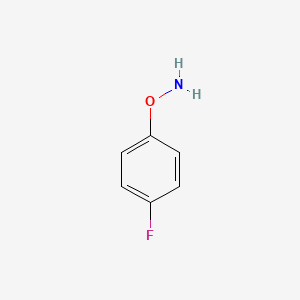

Cholesterol-4-13C is a variant of cholesterol where the carbon atom at the 4th position is a Carbon-13 isotope . It has an empirical formula of 13CC26H46O and a molecular weight of 387.65 . .

Synthesis Analysis

Cholesterol-4-13C can be synthesized using stable isotopic tracers to track the biosynthesis of cholesterol in cultured cells . The isotopic tracer used is typically a 13 Carbon stable-isotope . This method allows for the analysis of other lipids, such as shorter carbon-chained fatty acids, which are precursor molecules in cholesterol biosynthesis .Molecular Structure Analysis

The molecular structure of Cholesterol-4-13C is characterized by a bulky steroid ring structure with a hydroxyl group on one end and a short hydrocarbon tail on the other . The overall dimension of a cholesterol molecule is about 19 × 5.5 × 4.7 (Å), where its longest dimension roughly matches the thickness (~20 Å) of a lipid monolayer in cell membrane .Chemical Reactions Analysis

Cholesterol-4-13C can be used in NMR for compositional and quantitative analysis of oils and lipids in food . High-resolution 13C NMR is a powerful method to determine the positional distribution of different classes of fatty acids on the glycerol backbone due to chemical shift differences observed on the carbonyl signal .. It has a boiling point of 360 °C (lit.) and a melting point of 147-149 °C (lit.) . Its density is 1.070 g/mL at 25 °C .

科学研究应用

胆固醇作为生物标志物

- 食品和健康中的同位素生物标志物:胆固醇,包括同位素标记形式(如胆固醇-4-13C),在追踪代谢紊乱和食品认证中的生物标志物方面具有重要意义。NMR等先进技术使胆固醇中13C同位素含量的分析成为可能,增强了我们根据来源对样品进行分类并探索类似化合物同位组学的能力(Hajjar、Rizk、Akoka和Bejjani,2019年)。

脂质双层和膜中的胆固醇

- 固态核磁共振研究:固态核磁共振,使用高度13C富集的胆固醇,提供了脂质双层中胆固醇结构和动力学的高分辨率视图。这项技术促进了胆固醇与其他脂质和蛋白质相互作用的研究,这对细胞功能至关重要(Della Ripa、Petros、Cioffi、Piehl、Courtney、Burke和Rienstra,2018年)。

- 高密度脂蛋白(HDL)中的取向:固态核磁共振已用于分析纳米盘中胆固醇的取向,从而深入了解其在胆固醇循环中的作用及其对冠状动脉心脏病风险的影响(Lau和Middleton,2022年)。

胆固醇聚集和相互作用

- 膜中的胆固醇寡聚物:已经对胆固醇聚集(特别是二聚体和四聚体的形成)在脂质双层中的情况进行了研究。这些簇对于理解胆固醇在调节膜蛋白中的作用及其在疾病中的致病意义非常重要(Elkins、Bandara、Pantelopulos、Straub和Hong,2021年)。

胆固醇合成和运输

- 同位素富集胆固醇的产生:已经开发出一种使用基因工程酵母产生同位素富集胆固醇(如13C-胆固醇)的有效方法。该方法在核磁共振和其他专注于胆固醇在生物学和化学中作用的研究中得到应用(Shivapurkar、Souza、Jeannerat和Riezman,2011年)。

未来方向

The future directions to enable the adoption of this technology to advance the basic understanding of metabolism, to improve disease diagnosis, and to accelerate treatment assessment are also detailed . Cholesterol biosynthesis supports proliferation and drives resistance to tyrosine kinase inhibitor (TKI) therapy in hepatocellular carcinoma (HCC) .

属性

IUPAC Name |

(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H46O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h9,18-19,21-25,28H,6-8,10-17H2,1-5H3/t19-,21+,22+,23-,24+,25+,26+,27-/m1/s1/i17+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVYWMOMLDIMFJA-CHMPPTJKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H]([13CH2]4)O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H46O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

99964-70-2 | |

| Record name | (4-13C)Cholesterol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099964702 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(Butan-2-yl)[(2,4-dichlorophenyl)methyl]amine](/img/structure/B3176557.png)

![5-Ethoxycarbonyl-7-hydroxy-s-triazolo[1,5-a]pyrimidine](/img/structure/B3176585.png)